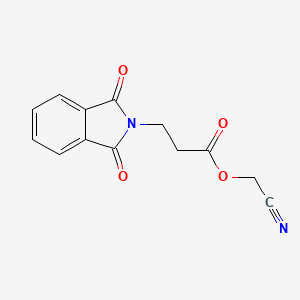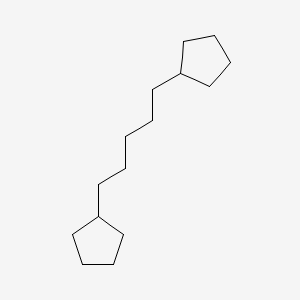![molecular formula C23H24O B14722307 1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene CAS No. 10357-72-9](/img/structure/B14722307.png)
1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene is an organic compound with the molecular formula C23H24O It is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a methylene bridge linking two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene typically involves the reaction of 4-tert-butoxybenzaldehyde with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is used to facilitate the formation of the methylene bridge between the benzene rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butoxybenzophenone, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-tert-Butoxyphenyl)methanamine: This compound shares the tert-butoxyphenyl group but differs in its overall structure and functional groups.
4-(Trifluoromethyl)benzylamine: Another compound with a similar benzene ring structure but different substituents.
Uniqueness
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene is unique due to its specific combination of a tert-butoxy group and a methylene bridge linking two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
10357-72-9 |
|---|---|
Formule moléculaire |
C23H24O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-benzhydryl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C23H24O/c1-23(2,3)24-21-16-14-20(15-17-21)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22H,1-3H3 |
Clé InChI |
VOXJGTHQOUDQKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


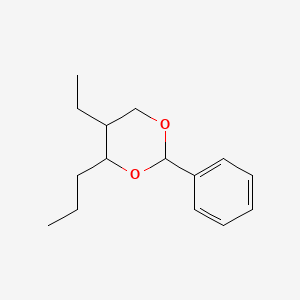

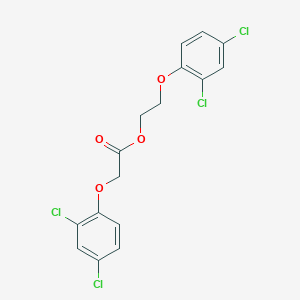
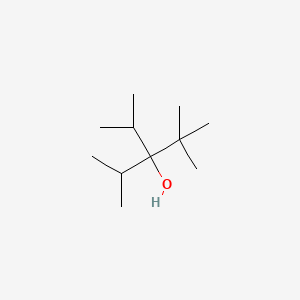
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
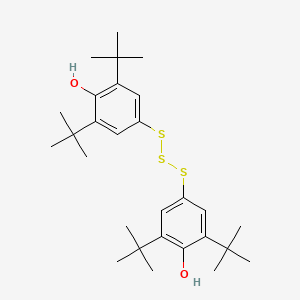
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)

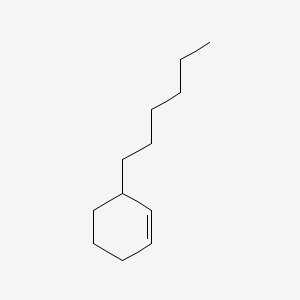
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

